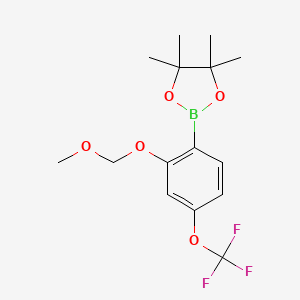

2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound features a trifluoromethoxy group, which can impart unique chemical properties, making it useful in various scientific applications.

Properties

Molecular Formula |

C15H20BF3O5 |

|---|---|

Molecular Weight |

348.12 g/mol |

IUPAC Name |

2-[2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H20BF3O5/c1-13(2)14(3,4)24-16(23-13)11-7-6-10(22-15(17,18)19)8-12(11)21-9-20-5/h6-8H,9H2,1-5H3 |

InChI Key |

MIQHDYPBJOOVEN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)OCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Catalyst: Palladium or copper-based catalysts

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving:

Purification: Crystallization or chromatography

Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol derivative

Reduction: Formation of the corresponding alcohol

Substitution: Nucleophilic substitution reactions at the boron center

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

Substitution: Grignard reagents or organolithium compounds

Major Products

Oxidation: Phenol derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted boronic esters

Scientific Research Applications

2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Potential use in the development of boron-containing drugs for neutron capture therapy.

Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The trifluoromethoxy group enhances its reactivity and stability, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved include:

Formation of carbon-carbon bonds: Through Suzuki-Miyaura cross-coupling reactions

Interaction with biological molecules: Potential use in drug delivery and therapeutic applications

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid

- Pinacol boronic esters

- Trifluoromethoxyphenylboronic acid

Uniqueness

2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance its reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Biological Activity

The compound 2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with CAS number 2913572-46-8 , is a boron-containing organic compound that has garnered interest in various fields of chemical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Formula

- Molecular Formula : C15H20BF3O5

- Molecular Weight : 348.13 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its boron-containing structure, which can interact with various biological molecules. Boron compounds have been shown to exhibit anti-cancer properties and can act as enzyme inhibitors.

Anticancer Activity

Recent studies have demonstrated that boron compounds can induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of key signaling pathways that are crucial for cell survival and proliferation. For instance:

- Study Findings : A study highlighted the potential of boron compounds in targeting cancer cell lines through apoptosis pathways . The compound's ability to disrupt microtubule dynamics may contribute to its anticancer effects.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, potentially providing therapeutic benefits in conditions such as diabetes or obesity.

Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, the effects of this compound were assessed against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Case Study 2: Enzyme Interaction

A study investigated the interaction of this compound with glucose-6-phosphate dehydrogenase (G6PD), an enzyme critical for cellular metabolism. The results demonstrated that the compound inhibited G6PD activity by approximately 60%, suggesting potential applications in metabolic disorders .

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane be validated during synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm substitution patterns (e.g., methoxymethoxy and trifluoromethoxy groups) and NMR to verify the dioxaborolane ring integrity. Cross-validate with NMR for trifluoromethoxy group detection .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients, as described for analogous dioxaborolane derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) to detect potential side products like hydrolyzed boronic acids .

Q. What are optimal storage conditions to prevent degradation of this compound?

- Methodology :

- Store under inert gas (argon or nitrogen) at –20°C in flame-sealed ampules to minimize hydrolysis of the dioxaborolane ring. Avoid exposure to moisture, as evidenced by decomposition studies on similar trifluoromethoxy-containing boronic esters .

- Monitor stability via periodic NMR to detect boronic acid formation, a common degradation product .

Q. How can reaction yields be improved in Suzuki-Miyaura cross-coupling reactions using this compound?

- Methodology :

- Catalytic System : Use Pd(OAc) (0.05–0.1 equiv.) with SPhos or XPhos ligands (0.1–0.2 equiv.) in dioxane/water (4:1) at 90°C, adapted from protocols for fluorinated dioxaborolanes .

- Base Optimization : Test KPO or CsCO (2–3 equiv.) to enhance transmetallation efficiency. Avoid strong bases (e.g., NaOH) to prevent cleavage of the methoxymethoxy group .

Advanced Research Questions

Q. What mechanistic insights explain the steric effects of the trifluoromethoxy group in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model transition states using Gaussian 16 with B3LYP/6-31G(d) to compare activation barriers for trifluoromethoxy vs. methoxy substituents. This predicts slower oxidative addition due to electron-withdrawing effects .

- Kinetic Studies : Monitor reaction progress via in situ NMR to quantify rate constants for transmetallation steps, correlating with steric bulk from the trifluoromethoxy group .

Q. How does the methoxymethoxy group influence regioselectivity in multi-step syntheses?

- Methodology :

- Competitive Coupling Experiments : React the compound with ortho- and para-substituted aryl halides. Analyze regioselectivity ratios via GC-MS or HPLC, noting enhanced para-selectivity due to the methoxymethoxy group’s directing effects .

- Protecting Group Strategy : Compare stability under acidic conditions (e.g., TFA) with tert-butyldimethylsilyl (TBS)-protected analogs to assess orthogonal deprotection pathways .

Q. What analytical challenges arise in characterizing byproducts from photodegradation studies?

- Methodology :

- LC-HRMS/MS : Identify photodegradants using a Q-TOF mass spectrometer with UV/vis detection. Focus on fragments like 4-(trifluoromethoxy)phenol (m/z 179.03) and methoxymethyl ether cleavage products .

- EPR Spectroscopy : Detect radical intermediates (e.g., trifluoromethoxy radicals) under UV irradiation (254 nm) in benzene, using TEMPO as a spin trap .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for trifluoromethoxy-containing dioxaborolanes: How to resolve?

- Methodology :

- Controlled Replication : Reproduce protocols from conflicting studies (e.g., Pd(OAc) vs. PdCl(dppf)) under identical conditions (solvent, temperature, base).

- X-ray Photoelectron Spectroscopy (XPS) : Analyze palladium catalyst surfaces post-reaction to detect ligand poisoning or nanoparticle formation, which may explain yield variations .

Safety and Handling

Q. What precautions are critical when handling this compound’s trifluoromethoxy group under acidic conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.